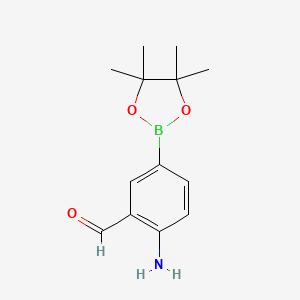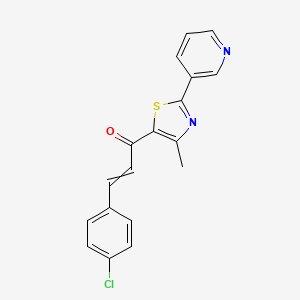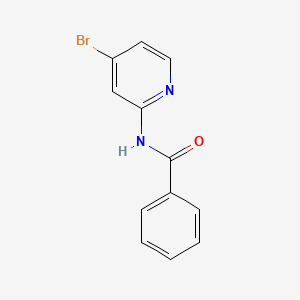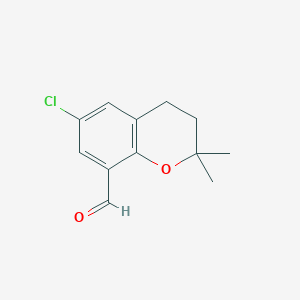
2-Ethynyl-1-fluoro-4-methoxybenzene
Overview
Description
2-Ethynyl-1-fluoro-4-methoxybenzene, also known as EFMB, is an organic compound that belongs to the family of phenyl acetylenes. Its molecular formula is C9H7FO , and its molecular weight is 150.15 g/mol . EFMB is a liquid that is insoluble in water but readily soluble in organic solvents like ethanol, benzene, and chloroform.
Molecular Structure Analysis
The InChI code for this compound is1S/C9H7FO/c1-3-7-6-8 (11-2)4-5-9 (7)10/h1,4-6H,2H3 . This indicates that the molecule consists of a benzene ring with ethynyl (C≡CH), fluoro (F), and methoxy (OCH3) substituents. Physical and Chemical Properties Analysis
This compound is a liquid that is insoluble in water but readily soluble in organic solvents like ethanol, benzene, and chloroform. Its molecular weight is 150.15 g/mol .Scientific Research Applications
Sonogashira Cross-Coupling Reaction : A notable application of 2-Ethynyl-1-fluoro-4-methoxybenzene is in Sonogashira cross-coupling reactions, particularly in 18F chemistry. This process involves the cross-coupling of terminal alkynes with 4-[18F]fluoroiodobenzene, yielding fluorophenylethynyl-substituted compounds. This method showcases the utility of this compound in synthesizing fluorine-18 labeled compounds, significant in positron emission tomography (PET) imaging (Wüst & Kniess, 2003).
Acetylide-Functionalised Ligands in Platinum Complexes : this compound forms part of the synthesis of new acetylide-functionalised ligands for dinuclear platinum complexes. These ligands, when treated with specific platinum complexes, yield products that show substantial donor–acceptor interaction and characteristic singlet and triplet emissions in photoluminescence spectra. This application demonstrates its role in the development of photoactive materials and their potential use in optoelectronic devices (Khan et al., 2003).
Copolymerization in Polymer Chemistry : The compound is used in the homo- and copolymerization of aromatic diynes, leading to the creation of poly(aryleneethynylenevinylene) conjugated homopolymers. These polymers, characterized by high regio- and stereoselectivity, have potential applications in the field of polymer science, particularly in creating materials with specific optical properties (Pasquini, Fratoddi, & Bassetti, 2009).
Catalysis in Organic Synthesis : This compound has been studied for its potential as a catalyst in organic reactions like acetalization and esterification. Theoretical studies suggest that terminal ethynyl groups in low-molecular-weight alkynes, such as this compound, can act as acid catalytic centers, facilitating these types of reactions (Sekerová, Vyskočilová, Červený, & Sedláček, 2019).
Mechanism of Action
Mode of Action
Based on its structural similarity to benzene derivatives, it may undergo electrophilic aromatic substitution . In this two-step mechanism, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Ethynyl-1-fluoro-4-methoxybenzene . These factors could include pH, temperature, presence of other molecules, and specific conditions within the biological system where the compound exerts its effects.
Safety and Hazards
The safety data sheet for a related compound, Ethynyl-4-fluorobenzene, indicates that it is a flammable solid that causes skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .
Properties
IUPAC Name |
2-ethynyl-1-fluoro-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO/c1-3-7-6-8(11-2)4-5-9(7)10/h1,4-6H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUAKNDCAVHQBAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,4,5,5-Tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1405858.png)


![Methyl 2-chloro-3-phenylpyrido[3,4-b]pyrazine-7-carboxylate](/img/structure/B1405865.png)








